Cas no 5617-66-3 (4-methyl-N-(2-oxo-2-phenylethyl)benzamide)
4-methyl-N-(2-oxo-2-phenylethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-N-(2-oxo-2-phenylethyl)benzamide
- 4-methyl-N-phenacylbenzamide
- AKOS002345566
- SR-01000214882
- AB00090661-01
- SR-01000214882-1
- 5617-66-3
- DTXSID70352684
- Oprea1_472392
- CBMicro_026105
- BIM-0026133.P001
- 82221-14-5
-
- Inchi: 1S/C16H15NO2/c1-12-7-9-14(10-8-12)16(19)17-11-15(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
- InChI Key: JBYLEAXMRCNYEL-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)CNC(C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 253.11035
- Monoisotopic Mass: 253.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.141
- Boiling Point: 466.2°C at 760 mmHg
- Flash Point: 183.1°C
- Refractive Index: 1.584
- PSA: 46.17
4-methyl-N-(2-oxo-2-phenylethyl)benzamide Pricemore >>
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| Enamine | EN300-785298-0.05g |
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| Enamine | EN300-785298-0.5g |
10-cyclopropyldecanoic acid |
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| Enamine | EN300-785298-1.0g |
10-cyclopropyldecanoic acid |
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| Enamine | EN300-785298-2.5g |
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| Enamine | EN300-785298-10.0g |
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4-methyl-N-(2-oxo-2-phenylethyl)benzamide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-methyl-N-(2-oxo-2-phenylethyl)benzamide
Recent Advances in the Study of 4-methyl-N-(2-oxo-2-phenylethyl)benzamide (CAS: 5617-66-3)
4-methyl-N-(2-oxo-2-phenylethyl)benzamide (CAS: 5617-66-3) is a synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its benzamide core and phenylethyl substituent, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.
Recent studies have focused on the synthesis and optimization of 4-methyl-N-(2-oxo-2-phenylethyl)benzamide, with particular emphasis on improving its yield and purity. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and catalytic methods, to achieve higher efficiency and scalability. These efforts are critical for ensuring the compound's availability for further pharmacological testing and potential commercialization.
In terms of biological activity, preliminary in vitro studies have demonstrated that 4-methyl-N-(2-oxo-2-phenylethyl)benzamide exhibits promising inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This finding suggests potential applications in the development of novel anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways, particularly those involving NF-κB and MAPK. These pathways play crucial roles in regulating immune responses and cell proliferation, making 4-methyl-N-(2-oxo-2-phenylethyl)benzamide a candidate for therapeutic interventions in conditions such as autoimmune diseases and cancer. Molecular docking studies have provided insights into the compound's binding affinity for key protein targets, supporting its potential as a lead compound for drug development.
Despite these promising findings, challenges remain in the clinical translation of 4-methyl-N-(2-oxo-2-phenylethyl)benzamide. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Recent research has begun to explore formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic properties and therapeutic efficacy.
In conclusion, 4-methyl-N-(2-oxo-2-phenylethyl)benzamide (CAS: 5617-66-3) represents a promising area of research in chemical biology and medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for further investigation. Continued efforts in synthesis optimization, mechanistic studies, and preclinical development will be essential to unlock its full therapeutic potential. This research brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in modern medicine.
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